molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide

Cat. No.: B586988
CAS No.: 76350-09-9
M. Wt: 887.201
InChI Key: HEHGJKXXZCQSIS-UHFFFAOYSA-N
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Description

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is a complex organic compound primarily used in medical imaging. It is known for its high iodine content, which makes it an effective contrast agent in computed tomography (CT) scans and X-ray imaging. The compound enhances the visibility of internal structures by increasing the contrast between different tissues and organs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide involves several steps:

    Iodination: The starting material, 1,3-benzenedicarboxamide, undergoes iodination to introduce iodine atoms at the 2, 4, and 6 positions. This step typically uses iodine and an oxidizing agent such as nitric acid.

    Amidation: The iodinated intermediate is then reacted with N-methylamine to form the N-methyl-1,3-benzenedicarboxamide.

    Acetylation: The next step involves the acetylation of 2,3-dihydroxypropylamine to form 2,3-bis(acetyloxy)propylamine.

    Coupling: Finally, the acetylated intermediate is coupled with the iodinated N-methyl-1,3-benzenedicarboxamide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the iodination, amidation, acetylation, and coupling reactions.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the iodine atoms, potentially leading to deiodination.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Deiodinated Derivatives: Resulting from reduction reactions.

    Substituted Derivatives: Formed by replacing acetyl groups with other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Cell Imaging: Utilized in biological studies for imaging cells and tissues due to its high iodine content.

Medicine

    Contrast Agent: Widely used in CT scans and X-ray imaging to enhance the visibility of internal structures.

    Drug Delivery: Investigated for use in targeted drug delivery systems due to its ability to bind to specific tissues.

Industry

    Material Science: Explored for use in developing new materials with unique properties.

Mechanism of Action

The primary mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide in medical imaging involves its high iodine content. Iodine atoms have a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues, enhancing the contrast in imaging studies. This allows for better visualization of structures such as blood vessels, organs, and tumors.

Comparison with Similar Compounds

Similar Compounds

    Iohexol: Another iodine-based contrast agent used in medical imaging.

    Iopamidol: Similar in function, used for enhancing contrast in CT scans.

    Iodixanol: A non-ionic, water-soluble contrast agent.

Uniqueness

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is unique due to its specific structure, which provides a balance between high iodine content and solubility. This makes it particularly effective for certain imaging applications where high contrast and clear visualization are required.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGJKXXZCQSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700735
Record name 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-09-9
Record name 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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